molecular formula C6H10F3NO B1330130 N,N-Diethyl-2,2,2-trifluoroacetamide CAS No. 360-92-9

N,N-Diethyl-2,2,2-trifluoroacetamide

Cat. No.: B1330130
CAS No.: 360-92-9
M. Wt: 169.14 g/mol
InChI Key: CODXZFSZJFCVBE-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14815. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

N,N-Diethyl-2,2,2-trifluoroacetamide is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

N,N-Diethyl-2,2,2-trifluoroacetamide is an organic compound that is primarily used in chemical synthesis It is known to cause skin and eye irritation, and may cause respiratory irritation .

Mode of Action

It is known to be used in the synthesis of isomeric acetyl or 2,2,2-trifluoroacetyl azidothiophenes . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

Given its use in the synthesis of isomeric acetyl or 2,2,2-trifluoroacetyl azidothiophenes , it may be involved in the modification of biochemical pathways related to these compounds.

Pharmacokinetics

Given its chemical properties, it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects, leading to inflammation and tissue damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It should also be stored in a cool, well-ventilated place . These factors can affect the stability of the compound and potentially influence its efficacy and safety.

Properties

IUPAC Name

N,N-diethyl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODXZFSZJFCVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279959
Record name N,N-Diethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360-92-9
Record name 360-92-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-2,2,2-trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Diethyl-2,2,2-trifluoroacetamide in the synthesis described in the paper?

A: this compound acts as an electrophilic reagent in the synthesis of a series of 2,2,2-trifluoroacetyl-azidothiophenes []. The synthesis utilizes a one-pot procedure involving:

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